

An In-depth Technical Guide to 1-Propoxypentane (CAS Number: 18641-82-2)

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Compound of Interest

Compound Name: *Pentyl propyl ether*

Cat. No.: *B098462*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the chemical compound with CAS number 18641-82-2, identified as 1-propoxypentane. The information presented is based on publicly available data. Notably, there is a significant lack of published research on the biological activity, pharmacological properties, and mechanism of action of this compound. Therefore, its relevance to drug development is not established.

Chemical Identification and Nomenclature

1-Propoxypentane, also known as **pentyl propyl ether**, is a simple aliphatic ether. Its identification details are summarized in the table below.

Identifier	Value
CAS Number	18641-82-2
IUPAC Name	1-propoxypentane
Synonyms	Pentyl propyl ether, Propyl pentyl ether, n-Pentyl n-propyl ether
Molecular Formula	C ₈ H ₁₈ O
Molecular Weight	130.23 g/mol
SMILES	CCCCCOCCC
InChI Key	DMUSSSYUUUYJRM-UHFFFAOYSA-N

Physicochemical Properties

1-Propoxypentane is a colorless, flammable liquid. Its key physicochemical properties are detailed in the tables below, compiled from various sources.

Physical Properties

Property	Value	Unit
Boiling Point	130 - 132	°C
Melting Point	-95	°C
Density	0.78	g/cm ³
Vapor Pressure	7.09	mmHg at 25°C
Refractive Index	1.3961 - 1.404	
Flash Point	30.8	°C

Thermodynamic Properties

Property	Value	Unit
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-88.52	kJ/mol
Standard Enthalpy of Formation ($\Delta_f H^\circ$ gas)	-340.67	kJ/mol
Enthalpy of Fusion ($\Delta_{fus} H^\circ$)	17.66	kJ/mol
Enthalpy of Vaporization ($\Delta_{vap} H^\circ$)	42.81	kJ/mol
Critical Temperature (T_c)	568.81	K
Critical Pressure (P_c)	2492.52	kPa

Solubility and Partition Coefficient

Property	Value
Log10 Water Solubility	-2.26
Log P (octanol/water)	3.25

Synthesis

The most common and established method for the synthesis of 1-propoxypentane is the Williamson ether synthesis.^[1] This method involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 1-propoxypentane from 1-pentanol and 1-bromopropane.

Materials:

- 1-Pentanol
- Sodium hydride (NaH) or Sodium metal (Na)

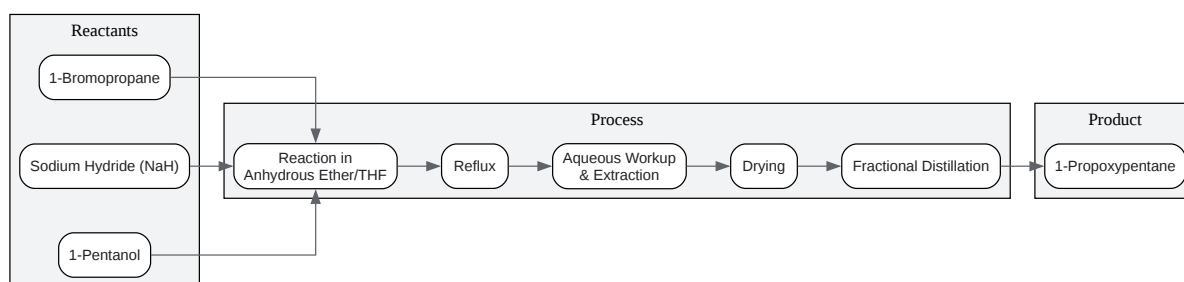
- 1-Bromopropane
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Distilled water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a stirred solution of 1-pentanol in anhydrous diethyl ether or THF under a nitrogen atmosphere.
- Slowly add sodium hydride (or small pieces of sodium metal) to the solution. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until the evolution of hydrogen ceases, indicating the formation of the sodium pentoxide.
- Slowly add a stoichiometric amount of 1-bromopropane to the reaction mixture from the dropping funnel.
- Heat the mixture to reflux and maintain the reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by the slow addition of distilled water to destroy any unreacted sodium hydride or sodium.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with distilled water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and remove the solvent from the filtrate by rotary evaporation.
- The crude 1-propoxypentane can be purified by fractional distillation to yield the final product.

Synthesis Workflow Diagram



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Caption: Williamson Ether Synthesis Workflow for 1-Propoxypentane.

Biological Activity and Toxicology

Biological Activity and Mechanism of Action

There is a significant lack of publicly available scientific literature detailing any specific biological activities of 1-propoxypentane. Searches of prominent biomedical and chemical databases have not yielded any studies on its pharmacological effects, mechanism of action, or its interaction with biological signaling pathways. Consequently, its potential for drug development is unknown and currently unsupported by evidence.

Toxicology and Safety

1-Propoxypentane is classified as a flammable liquid and vapor. It is reported to cause skin irritation and is toxic to aquatic life with long-lasting effects. Standard safety precautions for handling flammable organic liquids should be observed. This includes working in a well-ventilated area, avoiding contact with skin and eyes, and keeping it away from heat, sparks, and open flames. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications

Based on its chemical properties as a relatively stable ether, the primary application of 1-propoxypentane is likely as a solvent in organic synthesis and other chemical processes. Ethers are often used as reaction media due to their ability to dissolve a wide range of nonpolar and moderately polar compounds and their relative inertness under many reaction conditions. There is no evidence to suggest its use in any pharmaceutical or biomedical applications.

Conclusion

1-Propoxypentane (CAS 18641-82-2) is a well-characterized chemical compound with established physicochemical properties and a straightforward synthesis method. However, for an audience of researchers, scientists, and drug development professionals, it is crucial to note the absence of data regarding its biological effects. The lack of research into its pharmacology, toxicology, and mechanism of action means that its potential as a therapeutic agent or a tool in drug development is entirely unexplored and unsubstantiated. Future research would be required to determine if this compound possesses any relevant biological activity.

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References

- 1. Pentyl propyl ether (18641-82-2) for sale [vulcanchem.com]
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